molecular formula C12H15BrN2O3S2 B2394988 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide CAS No. 1798674-64-2

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2394988
CAS No.: 1798674-64-2
M. Wt: 379.29
InChI Key: GOWCLXRUTRRCOT-UHFFFAOYSA-N
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Description

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the bromination of thiophene-2-sulfonamide, followed by the introduction of the hydroxypropyl group and the pyrrole moiety. Common reagents used in these steps include bromine, sulfonamide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while nucleophilic substitution of the bromine atom could introduce a variety of functional groups.

Scientific Research Applications

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the bromine atom and thiophene ring contribute to the compound’s overall binding affinity and specificity. These interactions can modulate biological pathways and result in various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-hydroxypropyl)thiophene-2-sulfonamide
  • N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide
  • 5-chloro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide

Uniqueness

5-bromo-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the pyrrole moiety, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it a valuable subject of study in various research fields.

Properties

IUPAC Name

5-bromo-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S2/c1-15-8-2-3-9(15)10(16)6-7-14-20(17,18)12-5-4-11(13)19-12/h2-5,8,10,14,16H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOWCLXRUTRRCOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(S2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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